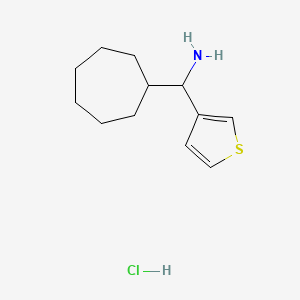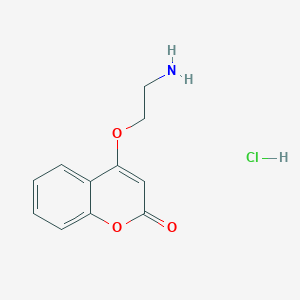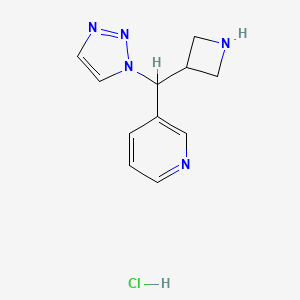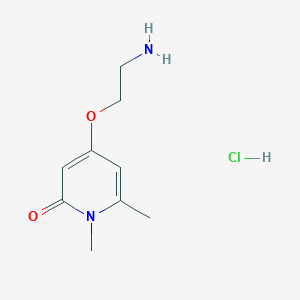
a-D-Mannose-1-phosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-D-Mannose-1-phosphate sodium salt is an intermediate in fructose and mannose metabolism . It is a naturally occurring sugar phosphate that can be found within the human body . It plays a vital role in cellular communication and function as it is a crucial component of glycoproteins and glycolipids .
Molecular Structure Analysis
The molecular formula of this compound is C6H13O9P . It has a molecular weight of 260.14 (anhydrous free acid basis) . Another source mentions a molecular weight of 282.118 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be an intermediate in fructose and mannose metabolism .Physical And Chemical Properties Analysis
This compound is a white powder. It is soluble in water and slightly soluble in ethanol. The compound has a melting point of 192-193 °C and a pKa of 1.2.Scientific Research Applications
Quantitative Analysis in Enzymatic Studies
α-D-Mannose-1-phosphate sodium salt plays a crucial role in enzymatic studies. Nihira et al. (2013) developed an enzymatic colorimetric method for quantifying α-D-mannose 1-phosphate. This method involves converting α-D-mannose 1-phosphate into D-glucose 6-phosphate through a series of enzymatic reactions. The final product, D-glucose 6-phosphate, is then quantified, allowing researchers to measure the concentration of α-D-mannose 1-phosphate accurately. This method is particularly valuable in studies involving enzymes that release α-D-mannose 1-phosphate as a reaction product, such as glycoside hydrolase family 130 enzymes (Nihira et al., 2013).
Structural Insights through Crystallography
The structural characteristics of α-D-mannose-1-phosphate are pivotal for understanding its function in various biological processes. Jerzykiewicz, Lis, and Zuziak (2005) described the crystal structure of the dipotassium salt of D-mannose 1-phosphate, highlighting its unique features, such as the orientation of the phosphate group and the coordination of potassium cations. This structural analysis provides essential insights into the molecular interactions and stability of α-D-mannose-1-phosphate and its derivatives (Jerzykiewicz, Lis, & Zuziak, 2005).
Enzymatic Synthesis and Applications
α-D-Mannose-1-phosphate is an important substrate for phosphorylases, enzymes that catalyze the addition of a phosphate group to a molecule. Liu, Nishimoto, and Kitaoka (2015) demonstrated a facile enzymatic method to produce sugar 1-phosphates, including α-D-mannose 1-phosphate, on a gram scale. These sugar 1-phosphates are essential donor substrates for various phosphorylases, indicating the significant role of α-D-mannose 1-phosphate in enzymatic synthesis and its potential applications in biocatalysis and metabolic engineering (Liu, Nishimoto, & Kitaoka, 2015).
Mechanism of Action
Target of Action
The primary target of Alpha-D-Mannose-1-Phosphate Sodium Salt is the biochemical pathway of fructose and mannose metabolism . It plays a crucial role in cellular communication and function as it is a component of glycoproteins and glycolipids .
Mode of Action
Alphthis compound interacts with its targets by serving as an intermediate in the metabolism of fructose and mannose . This interaction leads to changes in the metabolic pathways, affecting the production and utilization of these sugars in the body.
Biochemical Pathways
The compound affects the fructose and mannose metabolic pathways . As an intermediate, it contributes to the conversion of D-Mannose 6-phosphate to fructose 6-phosphate . This process is vital for the normal functioning of various biochemical processes in the body.
Result of Action
The action of Alphthis compound at the molecular and cellular level results in the regulation of fructose and mannose metabolism . This regulation is crucial for maintaining cellular function and communication, as these sugars are key components of glycoproteins and glycolipids .
Action Environment
The action, efficacy, and stability of Alphthis compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds or cofactors necessary for its action. For instance, its solubility in water suggests that it can be easily transported in bodily fluids . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Alpha-D-Mannose-1-phosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which are crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate and vice versa . These interactions are essential for the proper functioning of glycosylation pathways, which are vital for protein folding and stability.
Cellular Effects
Alphthis compound influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving glycoproteins. The compound affects gene expression by modulating the activity of transcription factors that are sensitive to glycosylation states. Additionally, it impacts cellular metabolism by serving as a substrate for energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, Alphthis compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for phosphomannomutase and phosphoglucomutase, facilitating the conversion between different phosphorylated forms of mannose. This conversion is critical for maintaining the balance of mannose derivatives required for glycosylation and other metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alphthis compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in glycosylation patterns and metabolic flux .
Dosage Effects in Animal Models
The effects of Alphthis compound in animal models are dose-dependent. At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it can exhibit toxic effects, including disruptions in glycosylation and metabolic imbalances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without adverse effects .
Metabolic Pathways
Alphthis compound is involved in the metabolic pathways of fructose and mannose. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which facilitate the interconversion of mannose-6-phosphate and mannose-1-phosphate. These interactions are crucial for maintaining the proper balance of mannose derivatives necessary for glycosylation and other metabolic processes .
Transport and Distribution
Within cells, Alphthis compound is transported and distributed by specific transporters and binding proteins. These molecules ensure that the compound reaches its target sites, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The localization and accumulation of the compound are tightly regulated to maintain cellular homeostasis .
Subcellular Localization
Alphthis compound is primarily localized in the cytoplasm, where it participates in metabolic processes. It is also found in the endoplasmic reticulum and Golgi apparatus, where it plays a role in glycosylation. The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for a-D-Mannose-1-phosphate sodium salt involves the conversion of D-Mannose to a-D-Mannose-1-phosphate, followed by the addition of sodium hydroxide to form the sodium salt.", "Starting Materials": [ "D-Mannose", "Phosphoric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "D-Mannose is dissolved in water and phosphoric acid is added to the solution.", "The mixture is heated to 80-90°C for 2-3 hours to form a-D-Mannose-1-phosphate.", "Sodium hydroxide is added to the solution to form the sodium salt of a-D-Mannose-1-phosphate.", "The solution is then filtered and the resulting solid is washed with water and dried." ] } | |
CAS RN |
99749-54-9 |
Molecular Formula |
C6H11Na2O9P |
Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1 |
InChI Key |
DCOZWBXYGZXXRX-ATVZWOOISA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)


![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)







